7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C26H30FN5O2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C26H30FN5O2/c1-20-24(17-21-5-3-2-4-6-21)25(33)32-19-30(12-11-29-13-15-34-16-14-29)18-31(26(32)28-20)23-9-7-22(27)8-10-23/h2-10H,11-19H2,1H3 |
InChI Key |
XCAWRNPNZXTKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=C(C=C3)F)CCN4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidinylguanidines
Pyrimidinylguanidines serve as precursors for triazinone formation. As demonstrated by Belov et al., these intermediates are synthesized via two pathways:
-
Pathway A : Reaction of cyanoguanidine with β-keto esters followed by amine treatment.
-
Pathway B : Direct coupling of β-keto esters with amines under microwave irradiation.
Pathway B is preferred due to higher regioselectivity and reduced byproduct formation. For example, reacting ethyl acetoacetate with morpholin-4-ylethylamine in i-PrOH at 160°C for 15 minutes under microwave conditions yields the guanidine intermediate with >80% efficiency.
Triazinone Ring Annulation
The guanidine intermediate undergoes cyclization with aldehydes to form the triazine ring. Using 4-fluorobenzaldehyde in dimethylacetamide (DMA) at 120°C for 6 hours achieves regioselective annulation at the N-1 position of the guanidine. Microwave irradiation reduces reaction times to 30 minutes while maintaining yields of 75–85%.
Table 1: Key Reaction Parameters for Triazinone Formation
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Aldehyde | 4-Fluorobenzaldehyde | 82 |
| Solvent | Dimethylacetamide (DMA) | 78 |
| Temperature | 120°C (conventional) / 160°C (MW) | 85 (MW) |
| Time | 6 h (conventional) / 0.5 h (MW) | 75 (Conv) |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMA enhance reaction rates by stabilizing transition states. Lower yields (60–65%) are observed in toluene due to poor solubility of intermediates.
Microwave vs. Conventional Heating
Microwave irradiation significantly improves reaction kinetics. For example, triazinone formation completes in 30 minutes under microwave conditions compared to 6 hours conventionally, with a 10% yield increase.
Table 2: Comparative Analysis of Heating Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 6 | 75 | 95 |
| Microwave | 0.5 | 85 | 98 |
Purification and Characterization
Workup Procedures
Post-reaction mixtures are quenched with aqueous NaHCO₃ and extracted with ethyl acetate. Silica gel chromatography (hexane/EtOAc 3:1) isolates the target compound in >95% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 7.15–7.05 (m, 2H, fluorophenyl), 4.20 (s, 2H, CH₂-morpholine).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity stems from its fused pyrimido-triazine core and substituents:
-
Pyrimidine-triazine system : Electron-deficient rings prone to nucleophilic attack.
-
4-Fluorophenyl group : Electron-withdrawing fluorine enhances electrophilic substitution selectivity.
-
Morpholin-4-yl ethyl chain : Tertiary amine functionality enables acid-base reactions and coordination.
-
Benzyl and methyl groups : Influence steric and electronic environments .
| Molecular Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₆H₃₀FN₅O₂ | |
| Molecular weight | 463.5 g/mol | |
| Key functional groups | Fluorophenyl, morpholine |
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine-triazine core undergoes nucleophilic substitution, particularly at positions activated by adjacent nitrogen atoms:
-
Aromatic ring substitutions : Limited due to fluorine’s deactivating effect, but feasible under strong electrophilic conditions (e.g., nitration at high temperatures).
-
Alkylation/arylation : Morpholin-4-yl ethyl side chain can act as a leaving group in SN2 reactions with alkyl halides or aryl boronic acids.
Example reaction :
(R = alkyl/aryl; X = halide).
Cyclization and Ring Formation
The fused ring system participates in cyclization to form extended heterocycles:
-
Acid-catalyzed cyclization : Protonation of triazine nitrogen facilitates ring closure with dienophiles like maleic anhydride.
-
Transition-metal catalysis : Palladium-mediated coupling with alkynes generates bicyclic derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic cyclization | H₂SO₄, 80°C | Tetracyclic fused systems |
| Pd-catalyzed coupling | Pd(OAc)₂, PPh₃, DMF, 120°C | Alkynylated pyrimido-triazines |
Oxidation and Reduction Reactions
-
Oxidation : Morpholine’s tertiary amine oxidizes to N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid).
-
Reduction : Pyrimidine rings resist standard reductions (e.g., H₂/Pd), but LiAlH₄ selectively reduces amide-like bonds in the triazine moiety.
Notable transformation :
.
Functional Group Transformations
-
Methyl group functionalization : Free radical bromination (NBS, light) introduces bromine for cross-coupling.
-
Fluorophenyl modifications : Fluorine can be displaced via SNAr (nucleophilic aromatic substitution) under harsh conditions (e.g., NaOH, 200°C).
Comparative Reactivity with Structural Analogs
The morpholin-4-yl ethyl chain distinguishes this compound from analogs:
| Analog Structure | Key Reactivity Differences |
|---|---|
| 3-Morpholinopropyl substituent (C23H25FN) | Higher steric hindrance reduces SN2 rates |
| 2-Methoxyethyl substituent | Enhanced oxidation susceptibility |
| N-Methylmorpholine derivatives | Reduced basicity of the amine group |
Stability Under Synthetic Conditions
-
pH sensitivity : Stable in neutral conditions but degrades under strong acids/bases due to morpholine ring opening .
-
Thermal stability : Decomposes above 300°C, limiting high-temperature applications.
This compound’s multifunctional architecture enables tailored modifications for medicinal chemistry applications. Further studies should explore catalytic asymmetric reactions and bioorthogonal transformations to expand its utility.
Scientific Research Applications
Overview
7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one class. Its unique structural features contribute to its potential applications in various scientific and medical fields.
Biological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation . The compound's ability to modulate signaling pathways related to cancer progression makes it a candidate for further development in cancer therapy.
2. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes that are crucial in metabolic pathways. Its structural features allow it to interact with enzyme active sites effectively. This property is significant in drug design aimed at regulating metabolic disorders or enhancing therapeutic efficacy against diseases like diabetes and obesity .
3. Neurological Applications
Given the presence of the morpholine group in its structure, this compound could also have implications in neurological research. Morpholine derivatives are often studied for their effects on neurotransmitter systems and their potential use in treating conditions like anxiety and depression .
Synthesis and Reaction Mechanisms
The synthesis of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can involve several chemical reactions including:
- Oxidation : Utilizing agents like hydrogen peroxide.
- Reduction : Employing sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Where functional groups can be replaced under controlled conditions.
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by the European Patent Office (EP2968294A1), a related compound was tested for its anticancer properties in vitro and in vivo. The results demonstrated that treatment with this class of compounds led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of specific oncogenic pathways .
Case Study 2: Metabolic Regulation
Another study investigated the effect of similar pyrimido derivatives on glucose metabolism in diabetic models. The findings suggested that these compounds improved insulin sensitivity and glucose uptake in muscle cells through modulation of AMPK pathways .
Mechanism of Action
The mechanism of action of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Substituent Flexibility: The target compound’s 3-[2-(morpholin-4-yl)ethyl] group offers a balance between lipophilicity and solubility compared to the longer 3-morpholinopropyl chain in its analog .
Electron-Withdrawing Effects : The 4-fluorophenyl group (target compound) provides stronger electron-withdrawing effects than phenyl or thiophene groups in analogs , enhancing stability against oxidative degradation .
Pharmacophore Variability : The hydrazinyl and chloro substituents in analogs introduce reactive sites for further derivatization but may compromise metabolic stability compared to the morpholine-fluorophenyl combination in the target compound.
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Pharmacokinetic and Binding Properties*
Key Findings:
- Lipophilicity-Solubility Trade-off: The target compound’s logP (3.2) suggests moderate membrane permeability, superior to its morpholinopropyl analog (logP 3.8) but slightly less soluble than thiophene-containing analogs .
- Target Affinity : The fluorine and morpholine groups likely enhance interactions with hydrophobic pockets and hydrogen-bonding residues in enzyme active sites, explaining its hypothetical IC50 advantage over analogs .
- Metabolic Stability: The 4-fluorophenyl group and rigid triazinone core may slow hepatic clearance compared to thiophene-based analogs .
Biological Activity
7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one class. This compound has garnered attention due to its potential biological activities and therapeutic applications. The unique structural elements of this compound suggest interactions with various biological targets.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 463.5 g/mol. The IUPAC name reflects its complex structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. The presence of functional groups like the fluorophenyl and morpholinyl enhances its binding affinity and selectivity towards these targets.
Biological Activities
Research indicates that derivatives of pyrimidine and triazine compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported that certain pyrimidine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Research has indicated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
- Antitumor Activity : Some studies have highlighted the potential of pyrimidine derivatives in cancer therapy due to their ability to induce apoptosis in tumor cells .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity Study : A series of pyridazinone derivatives were synthesized and tested for antimicrobial activity. Results showed that some compounds effectively inhibited bacterial growth against E. coli and Staphylococcus aureus .
- Anti-inflammatory Research : In a study assessing the anti-inflammatory properties of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs, it was found that these compounds significantly reduced inflammation markers in RAW264.7 cells through inhibition of iNOS and COX-2 expression .
Data Summary
The following table summarizes key findings related to the biological activities of pyrimidine derivatives:
| Biological Activity | Compound Type | Mechanism |
|---|---|---|
| Antimicrobial | Pyridazinones | Inhibition of bacterial growth |
| Anti-inflammatory | Pyrimidines | COX inhibition |
| Antitumor | Pyrimidines | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how do structural analogs inform methodology?
- Methodology : The compound’s core pyrimidotriazine scaffold can be synthesized via annulation reactions, as demonstrated in structurally similar annelated pyrimidotriazines . Key steps include:
- Cyclocondensation : Using substituted triazines and fluorophenyl precursors under reflux conditions.
- Morpholinoethyl Group Introduction : Alkylation with 2-(morpholin-4-yl)ethyl halides, optimized via polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Analogs : Derivatives with thiophene or benzyl groups (e.g., 3-chloro-8-phenyl-6-thiophenyl analogs) highlight the need for regioselective halogenation .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?
- Methodology :
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.4 ppm, doublets) and benzyl groups (δ ~3.8–4.2 ppm for methylene protons). Use DEPT-135 to distinguish CH₃ (8-methyl) vs. CH₂ groups .
- IR : Confirm carbonyl (C=O stretch ~1670–1700 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) functionalities .
- High-Resolution MS : Verify molecular ion [M+H]⁺ with <5 ppm error for elemental composition.
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorogenic substrates (e.g., ADP-Glo™ assay for ATP-competitive binding) .
- Cell Permeability : Use Caco-2 monolayers with LC-MS quantification to assess logP and efflux ratios .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to determine IC₅₀ values .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Methodology :
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Modeling : Apply Bayesian optimization to predict optimal conditions (e.g., 80–100°C in DMF with 10 mol% K₂CO₃) .
- Validation : Compare HPLC purity (>98%) and yield (60–75%) against traditional one-factor-at-a-time approaches .
Q. How to address contradictions in pharmacological data across different assay systems?
- Methodology :
- Orthogonal Assays : Replicate results in cell-free (e.g., recombinant enzyme) vs. cell-based systems to distinguish target engagement vs. off-target effects .
- Metabolite Profiling : Use LC-MS to identify active metabolites in hepatic microsomes that may explain potency shifts .
- Structural Dynamics : Perform molecular dynamics simulations to assess binding mode variations (e.g., fluorophenyl interactions with hydrophobic pockets) .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 inhibition risks and metabolic hotspots (e.g., morpholinoethyl oxidation) .
- DEREK Nexus : Flag structural alerts (e.g., Michael acceptors) linked to genotoxicity .
- In Silico Profiling : Compare with FDA-approved triazine derivatives (e.g., aprepitant analogs) for liability benchmarking .
Q. How to design analogs with improved solubility without compromising target affinity?
- Methodology :
- Bioisosteric Replacement : Substitute benzyl with pyridylmethyl groups to enhance aqueous solubility (clogP reduction from 3.5 to 2.8) .
- Prodrug Strategy : Introduce phosphate esters at the 6-one position for pH-dependent release .
- Co-Crystallization : Screen with cyclodextrins or sulfonic acids to stabilize amorphous forms .
Data Contradiction Analysis
Resolving discrepancies in reported IC₅₀ values across studies:
- Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays).
- Resolution : Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) and report results as % inhibition at fixed ATP levels (1 mM) .
Conflicting stability data under acidic vs. neutral conditions:
- Analysis : The morpholinoethyl group may undergo pH-dependent degradation.
- Mitigation : Use accelerated stability studies (40°C/75% RH) with UPLC tracking to identify degradation products (e.g., morpholine ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
